molecular formula C25H20Cl2N4O2 B393283 2-(2,4-DICHLOROPHENOXY)-N'-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE

2-(2,4-DICHLOROPHENOXY)-N'-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393283
M. Wt: 479.4g/mol
InChI Key: VBYRTUCACOIXCF-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and pyrazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation reaction: The hydrazide is then reacted with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazolyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)propionic acid
  • 2-(2,4-dichlorophenoxy)acetic acid
  • 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

2-(2,4-dichlorophenoxy)-N’-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is unique due to its combination of dichlorophenoxy and pyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20Cl2N4O2

Molecular Weight

479.4g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H20Cl2N4O2/c1-17-7-9-18(10-8-17)25-19(15-31(30-25)21-5-3-2-4-6-21)14-28-29-24(32)16-33-23-12-11-20(26)13-22(23)27/h2-15H,16H2,1H3,(H,29,32)/b28-14+

InChI Key

VBYRTUCACOIXCF-CCVNUDIWSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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